1-Phenylcyclobutanamine hydrochloride

説明

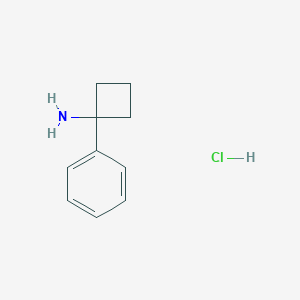

Chemical Structure: 1-Phenylcyclobutanamine hydrochloride consists of a cyclobutane ring substituted with a phenyl group and an amine functional group, which is protonated as a hydrochloride salt.

Physicochemical Properties ():

- Molecular Formula: C₁₀H₁₄ClN

- Molar Mass: 183.68 g/mol

- Boiling Point: 270.9°C at 760 mmHg

- Solubility: Soluble in water, alcohols, and ethers.

- Appearance: White crystalline solid with a distinctive odor.

Synthesis: Typically prepared by reacting 1-phenylcyclobutylamine with hydrochloric acid under controlled conditions to ensure purity .

Safety: Classified as relatively safe under normal handling conditions, though standard laboratory precautions apply .

特性

IUPAC Name |

1-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYFMNCNFMBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-45-3 | |

| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Gabriel Synthesis

The Gabriel synthesis offers an alternative route for primary amine production. Alkylation of potassium phthalimide with 1-bromophenylcyclobutane, followed by hydrazinolysis, generates 1-phenylcyclobutanamine. However, this method is less favored due to lower yields (50–60%) and challenges in separating phthalic acid byproducts.

Industrial Production Techniques

Large-scale synthesis optimizes cost and efficiency through continuous-flow reactors. A patented method employs catalytic hydrogenation of 1-phenylcyclobutanone oxime over Raney nickel at 80–100°C under 50–100 bar H₂ pressure, achieving 90% conversion.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Reductive Amination | 78% | High | Moderate | >99% |

| Gabriel Synthesis | 55% | Moderate | Low | 85–90% |

| Industrial Hydrogenation | 90% | Very High | High | >98% |

Reductive amination balances yield and scalability, while industrial hydrogenation excels in throughput but requires specialized equipment.

化学反応の分析

Types of Reactions: 1-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclobutanamine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanecarboxylic acid.

Reduction: Formation of cyclobutanamine derivatives.

Substitution: Formation of brominated or nitrated phenylcyclobutanamine derivatives.

科学的研究の応用

Medicinal Chemistry

1-Phenylcyclobutanamine hydrochloride has been investigated for its potential therapeutic effects. It is structurally related to other amine compounds that exhibit pharmacological activities, such as anesthetic properties. Research indicates that derivatives of phenylcyclobutanamines can be utilized in both veterinary and human medicine as anesthetic agents due to their favorable pharmacokinetic profiles .

Case Study: Anesthetic Properties

A study demonstrated that N-substituted phenylcyclohexylamines, which share structural similarities with 1-phenylcyclobutanamine, are effective as anesthetics. These compounds were shown to be non-toxic and could be administered via various routes, including oral and parenteral methods, indicating a promising avenue for further research into their anesthetic applications .

Synthetic Methodologies

The compound has been utilized in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its unique cyclobutane structure allows for innovative synthetic strategies that can lead to the development of new chemical entities.

Table 1: Synthetic Applications of this compound

Research on Derivatives

Research has focused on the synthesis of derivatives of this compound, exploring their biological activities and potential applications as pharmaceuticals. For instance, studies have shown that modifications to the amine group can enhance the compound's efficacy and selectivity for specific biological targets .

Case Study: Derivative Synthesis

A recent study highlighted the synthesis of various benzoxazole derivatives using 2-aminophenol and aromatic aldehydes, facilitated by catalysts derived from phenylcyclobutanamines. The resulting compounds exhibited significant biological activity, suggesting that phenylcyclobutanamine derivatives could serve as precursors for new therapeutic agents .

作用機序

The mechanism of action of 1-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cycloalkylamine Derivatives

1-(Methoxymethyl)cyclobutanamine Hydrochloride

- Structure : Cyclobutane ring with a methoxymethyl (-CH₂OCH₃) substituent.

- Limited physicochemical data available, but the substituent likely reduces crystallinity due to steric effects .

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

- Structure : Cyclopropane ring substituted with a phenylethyl (-CH₂CH₂C₆H₅) group.

- Key Differences: Ring Strain: Cyclopropane’s higher ring strain increases reactivity compared to cyclobutane derivatives. Hydrogen Bonding: Two hydrogen bond donors (vs. one in 1-phenylcyclobutanamine) may enhance solubility in polar media .

Phenylalkylamine Derivatives

2-Cyclobutyl-1-phenylethanamine Hydrochloride

- Structure : Phenylethanamine backbone with a cyclobutyl substituent.

- Physicochemical Properties ():

- Molecular Formula : C₁₂H₁₇N·HCl

- Molar Mass : 211.73 g/mol

- Storage conditions (-20°C) suggest lower stability compared to 1-phenylcyclobutanamine .

(R)-1-Phenylbut-3-en-1-amine Hydrochloride

- Structure : But-3-en-1-amine chain with a phenyl group and chiral center.

- Stereochemistry: The (R)-configuration may influence biological activity in chiral environments .

Branched and Long-Chain Derivatives

2-Phenyl-1-propanamine Hydrochloride

- Structure : Propanamine chain with a phenyl group.

- Key Differences :

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Functionalized Cyclobutane Derivatives

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Structure: Cyclobutane ring with amino and benzyloxy-carboxylic acid groups.

- Key Differences: Polarity: The carboxylic acid and benzyloxy groups enhance water solubility (unlike 1-phenylcyclobutanamine). Applications: Used in peptide synthesis due to its amino acid-like structure .

Data Table: Key Properties of 1-Phenylcyclobutanamine HCl and Analogues

Research Findings and Trends

- Ring Size Effects : Cyclopropane derivatives exhibit higher reactivity due to ring strain, whereas cyclobutane analogues (e.g., 1-phenylcyclobutanamine) prioritize stability .

- Substituent Impact : Polar groups (e.g., methoxymethyl, carboxylic acid) enhance solubility but may reduce thermal stability .

- Biological Relevance : Chiral centers (e.g., in (R)-1-phenylbut-3-en-1-amine) and lipophilic chains (e.g., 2-cyclobutyl-1-phenylethanamine) are critical for drug design targeting CNS receptors .

生物活性

1-Phenylcyclobutanamine hydrochloride (PCBA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with monoamine oxidase (MAO), implications for drug development, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a novel class of cyclobutylamines. Its structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 185.66 g/mol

The cyclobutane ring contributes to the compound's unique reactivity and biological profile.

Interaction with Monoamine Oxidase

Research indicates that PCBA acts as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The mechanism of action involves the following steps:

- Inactivation Process : PCBA attaches to the flavin cofactor of MAO, leading to the formation of reactive metabolites.

- Metabolite Formation : The primary metabolite identified is 2-phenyl-1-pyrroline, followed by 3-benzoylpropanal and 3-benzoylpropionic acid. Each molecule of PCBA can lead to the inactivation of MAO while converting numerous substrates into products, indicating a potent catalytic effect .

- Radical Mechanism : The inactivation process is consistent with a radical mechanism, where PCBA undergoes one-electron oxidation, resulting in cyclobutane ring cleavage and subsequent radical formation .

Implications for Drug Development

The unique properties of PCBA have made it an attractive candidate for drug development, particularly in oncology:

- Cancer Research : Cyclobutane derivatives have shown promise as potent inhibitors of various kinases involved in cancer progression. For instance, modifications to the cyclobutane structure have led to improved binding affinities and selectivity towards targets like AKT kinases .

- Pharmacokinetics : Studies suggest that cyclobutanes exhibit favorable metabolic stability, which is crucial for maintaining therapeutic levels in vivo. For example, compounds derived from cyclobutane scaffolds demonstrated half-lives exceeding 80 minutes in biological systems, indicating their potential for sustained action .

Case Studies

Several case studies illustrate the application of PCBA and its derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a cyclobutylamine analogue showed significant tumor growth inhibition in xenograft mouse models. The compound demonstrated high enzymatic potency against multiple cancer-related kinases (AKT1, AKT2, AKT3), highlighting its therapeutic potential .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of cyclobutane-based compounds in treating various cancers. These trials focus on optimizing pharmacokinetic profiles while assessing safety and efficacy outcomes .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Irreversible MAO inactivation via radical mechanism |

| Primary Metabolites | 2-phenyl-1-pyrroline, 3-benzoylpropanal, 3-benzoylpropionic acid |

| Therapeutic Applications | Potential use in cancer treatment; ongoing clinical trials |

| Metabolic Stability | High stability observed with half-lives exceeding 80 minutes |

Q & A

Q. How is the molecular structure of 1-Phenylcyclobutanamine hydrochloride confirmed in synthetic batches?

Structural confirmation relies on 1H NMR spectroscopy , where proton environments are matched to the expected cyclobutane and phenyl ring configurations. For example, a 2023 batch analysis confirmed structural conformity via NMR, with spectral peaks aligning with the compound’s theoretical framework .

Q. What analytical methods are used to determine purity, and what are typical thresholds for research-grade material?

- HPLC area percentage : Reports 98.8% purity in a tested batch, reflecting chromatographic separation efficiency.

- Total nitrogen analysis : Yields 102.5%, potentially influenced by hygroscopicity or residual solvents. Purity thresholds for research applications typically require ≥97%, though method-specific validation is critical .

Advanced Questions

Q. How should researchers address discrepancies between HPLC and nitrogen-based purity assessments?

Discrepancies (e.g., 98.8% HPLC vs. 102.5% nitrogen) may arise from:

- Hygroscopicity : Moisture absorption inflates nitrogen content.

- Column degradation : HPLC column inefficiency reduces accuracy. Methodological resolution :

- Cross-validate with elemental analysis (C, H, N) or Karl Fischer titration (moisture quantification).

- Pre-dry samples before nitrogen analysis to mitigate hygroscopic effects .

Q. What experimental strategies are recommended to study the reactivity of the cyclobutane ring in this compound?

While direct evidence is limited, analogous cyclobutane derivatives suggest:

- Ring-opening reactions : Investigate under acidic/basic conditions or via thermal stress, monitoring products via LC-MS or GC-MS .

- Photostability assays : Expose to UV light to assess ring stability, using HPLC-PDA to track degradation .

Methodological Notes

- Storage : Although specific conditions are not detailed in available data, standard practices for amine hydrochlorides recommend airtight containers with desiccants and storage at 2–8°C to prevent hydrolysis .

- Reference Standards : Use certified NMR and HPLC reference materials to ensure batch-to-batch reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。